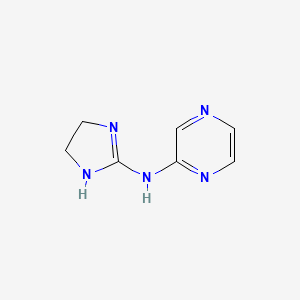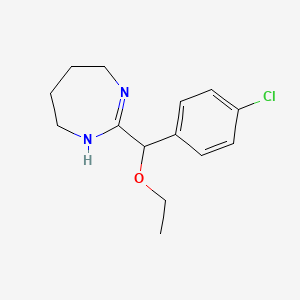
4,5,6,7-Tetrahydro-2-(p-chloro-alpha-ethoxybenzyl)-1H-1,3-diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-2-(p-chloro-alpha-ethoxybenzyl)-1H-1,3-diazepine is a synthetic organic compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a p-chloro-alpha-ethoxybenzyl group attached to the diazepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2-(p-chloro-alpha-ethoxybenzyl)-1H-1,3-diazepine typically involves the following steps:
Formation of the Diazepine Ring: This can be achieved through the cyclization of appropriate precursors, such as diamines and diketones, under acidic or basic conditions.
Introduction of the p-Chloro-alpha-ethoxybenzyl Group: This step involves the alkylation of the diazepine ring with p-chloro-alpha-ethoxybenzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially with strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkoxides, amines, sodium hydride, potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the diazepine ring.
Reduction: Reduced derivatives with hydrogenated diazepine rings.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrahydro-2-(p-chloro-alpha-ethoxybenzyl)-1H-1,3-diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known diazepine used as an anxiolytic and anticonvulsant.
Clonazepam: Another diazepine with anticonvulsant properties.
Lorazepam: Used for its anxiolytic and sedative effects.
Uniqueness
4,5,6,7-Tetrahydro-2-(p-chloro-alpha-ethoxybenzyl)-1H-1,3-diazepine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other diazepines
Propriétés
Numéro CAS |
33210-37-6 |
|---|---|
Formule moléculaire |
C14H19ClN2O |
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)-ethoxymethyl]-4,5,6,7-tetrahydro-1H-1,3-diazepine |
InChI |
InChI=1S/C14H19ClN2O/c1-2-18-13(11-5-7-12(15)8-6-11)14-16-9-3-4-10-17-14/h5-8,13H,2-4,9-10H2,1H3,(H,16,17) |
Clé InChI |
OOABKCSOFUFBLV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=C(C=C1)Cl)C2=NCCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



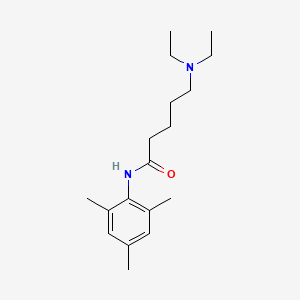
methanone](/img/structure/B14695403.png)
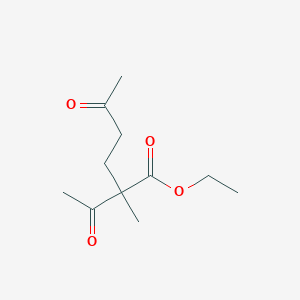
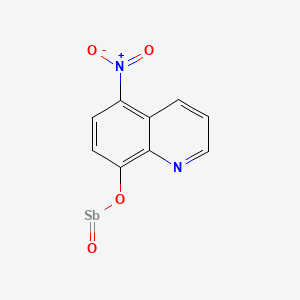
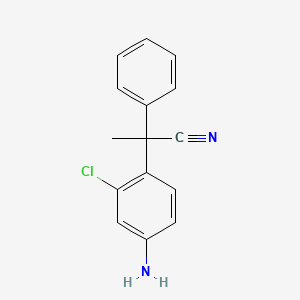
![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)

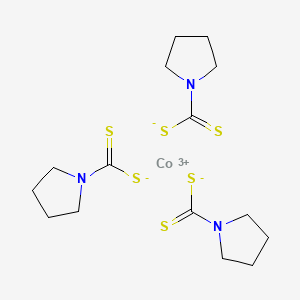
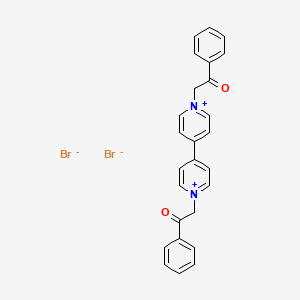
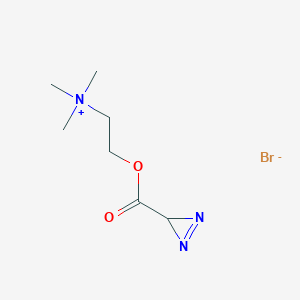
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
